4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate
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Overview
Description
The compound "4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate" is a complex organic molecule that likely exhibits characteristics similar to those of the compounds studied in the provided papers. These papers discuss various chlorinated and sulfonated aromatic compounds, their synthesis, molecular structures, and some of their chemical reactions and properties .
Synthesis Analysis
The synthesis of chlorinated and sulfonated aromatic compounds can involve multiple steps, including esterification, hydrazination, salt formation, cyclization, and reactions with sulfur trioxide or sulfuric acid . For example, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid and proceeds through several steps to yield the final sulfonamide compounds . Similarly, the electrooxidative double ene-type chlorination is another method to introduce chlorine atoms into organic molecules, as demonstrated in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene .
Molecular Structure Analysis
The molecular structure of chlorinated and sulfonated compounds can be determined using techniques such as X-ray diffraction. For instance, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was elucidated, revealing that the closest molecules are in pairs oriented by their chlorine atoms, forming endless ribbons of paired associates . The dihedral angle between phenyl rings and bond distances can also be significant, as seen in the crystal structure of 2-bromo-4,4'-dinitro-3'-dimethylsulfinio-2'-biphenolate .
Chemical Reactions Analysis
The chemical reactions of chlorinated and sulfonated compounds can vary widely. For example, thermal decomposition of certain compounds can yield multiple products, and reactions with hydrochloric acid can produce corresponding sulfonium salts . The sulfonation of chlorophenols with sulfuric acid or sulfur trioxide leads to different isomer distributions, influenced by the directing effects of substituents . Electrophilic aromatic substitution reactions, such as sulfonation, are common for these types of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated and sulfonated aromatic compounds include their reactivity, solubility, and potential biological activity. Sulfones, for instance, are known to be biologically active . The antiviral activity of certain sulfonamide derivatives has been demonstrated in bioassay tests . The solubility and crystalline structure can also be influenced by the presence of chlorine and sulfone groups, as seen in the bis[4-(dimethylamino)pyridinium] tetrabromidobis(4-chlorophenyl)stannate(IV) complex .
Scientific Research Applications
Environmental Impact and Remediation
Potential Environmental Sources of Sulfonates : Studies have identified sources of polychlorinated dibenzothiophenes in environments such as the Passaic River, New Jersey, suggesting that chemical manufacturing processes involving sulfur-containing organic chemicals can lead to the formation of environmentally persistent compounds. These findings highlight the need for understanding the environmental fate of sulfonates and related compounds (Huntley et al., 1994).
Chemical Properties and Applications
Sulfonamides in Medicinal Chemistry : Sulfonamides, which share a functional group similar to sulfonates, play a crucial role in pharmaceuticals, from diuretics and carbonic anhydrase inhibitors to antiepileptics and antipsychotics. Recent patents suggest ongoing innovation in sulfonamide chemistry for various therapeutic applications (Carta et al., 2012).
Synthesis and Medicinal Importance of Sulfone Derivatives : The synthesis, reactions, and applications of cyclic sulfone derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This review underscores the importance of sulfones in drug development and other industrial applications (Alam et al., 2018).
Solvent and Therapeutic Agent
Dimethyl Sulfoxide (DMSO) Applications : Dimethyl Sulfoxide (DMSO) is a versatile solvent known for its ability to penetrate biological membranes and enhance the delivery of therapeutic agents. Its applications range from medicinal chemistry to environmental science, demonstrating the broad utility of sulfone-based solvents in scientific research (Kiefer et al., 2011).
Future Directions
properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl3O3S/c1-7-3-9(4-8(2)14(7)18)21-22(19,20)13-6-12(17)11(16)5-10(13)15/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPOTKNOKJLPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate |
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